molecular formula C19H15FN4O3 B11210415 3-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

3-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B11210415
M. Wt: 366.3 g/mol
InChI Key: RIQPTZDWEBUATC-UHFFFAOYSA-N
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Description

    Structure: The compound’s chemical structure consists of a benzene ring (benzamide) linked to an oxadiazole ring, which in turn is connected to a pyrrolidine ring containing a phenyl group.

    Biological Relevance: Benzamides and oxadiazoles are known for their diverse biological activities, making this compound an interesting target for research.

  • Preparation Methods

      Synthetic Routes: Researchers have synthesized this compound using a parallel solution-phase approach. The synthesis involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines to yield the corresponding carboxamides.

      Industrial Production: While industrial-scale production methods are not widely documented, the synthetic route can be adapted for larger-scale synthesis.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including amidation, substitution, and potentially oxidation or reduction.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired modifications. For amidation, aliphatic amines are used.

      Major Products: The major products would be the various carboxamide derivatives resulting from the amidation step.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers may explore its potential as a drug candidate, especially considering the phenylpyrrolidinyl and oxadiazole moieties.

      Biological Studies: Investigating its effects on cellular pathways, receptors, and enzymes could provide insights into its biological activity.

      Industry: The compound’s unique structure may find applications in materials science or specialty chemicals.

  • Mechanism of Action

      Targets: The compound’s mechanism likely involves interactions with specific molecular targets (e.g., receptors, enzymes).

      Pathways: Further research is needed to elucidate the exact pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzamide, oxadiazole, and phenylpyrrolidinyl moieties sets it apart.

      Similar Compounds: While I don’t have a specific list, related compounds could include other benzamides, oxadiazoles, and pyrrolidines.

    Properties

    Molecular Formula

    C19H15FN4O3

    Molecular Weight

    366.3 g/mol

    IUPAC Name

    3-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

    InChI

    InChI=1S/C19H15FN4O3/c20-14-6-4-5-12(9-14)17(26)21-19-23-22-18(27-19)13-10-16(25)24(11-13)15-7-2-1-3-8-15/h1-9,13H,10-11H2,(H,21,23,26)

    InChI Key

    RIQPTZDWEBUATC-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F

    Origin of Product

    United States

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